molecular formula C9H16BrO3P B2786926 diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate CAS No. 2580250-25-3

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate

Cat. No.: B2786926
CAS No.: 2580250-25-3
M. Wt: 283.102
InChI Key: VCZGPWQDWCCQGI-UHFFFAOYSA-N
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Description

Diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate (C₉H₁₆BrO₃P, MW 283.10) is a bicyclic organophosphorus compound featuring a strained bicyclo[1.1.1]pentane framework substituted with a bromine atom and a diethyl phosphonate group . The bicyclo[1.1.1]pentane core introduces significant steric strain, which enhances reactivity, while the bromine substituent provides a site for electrophilic or cross-coupling reactions. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of strained scaffolds for pharmaceuticals or materials science .

Properties

IUPAC Name

1-bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrO3P/c1-3-12-14(11,13-4-2)9-5-8(10,6-9)7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZGPWQDWCCQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C12CC(C1)(C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate involves its interaction with molecular targets through its reactive bromine and phosphoryl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate and related phosphonates:

Compound Name Core Structure Functional Groups Molecular Weight Key Applications/Properties
This compound Bicyclo[1.1.1]pentane Bromine, phosphonate 283.10 Synthetic intermediate, cross-coupling
Diethyl (hydroxy(phenyl)methyl)phosphonate Benzyl Hydroxy, phenyl, phosphonate ~228.18* Catalyst efficiency studies
Diethyl α-aminophosphonates (e.g., compound 4e) Aromatic/heterocyclic Amino, nitro, phosphonate Variable Antioxidant activity
Diethyl isoxazolidinyl methyl phosphonates (12a/b) Isoxazolidine-pyrimidine Methyl, phosphonate ~365.30* Antiretroviral screening
rac-(2R,3R)-3-Bromo-2-methoxyoxolane Oxolane (tetrahydrofuran) Bromine, methoxy 181.03 Chiral building block

*Calculated based on analogous structures.

Physical Properties

  • Solubility : The rigid bicyclo[1.1.1]pentane framework may reduce solubility in polar solvents compared to flexible analogs like diethyl (hydroxy(phenyl)methyl)phosphonate.
  • Thermal Stability: Steric strain in the bicyclo system could lower melting points relative to aromatic phosphonates (e.g., α-aminophosphonates) .

Biological Activity

Diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate is a compound of interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H14BrO4P\text{C}_9\text{H}_{14}\text{BrO}_4\text{P}

This compound features a phosphonate group, which is known for its ability to interact with biological systems, particularly in enzyme inhibition and as a building block in drug design.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that phosphonates can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and other serine hydrolases. The presence of the bromine atom in the bicyclic structure may enhance the compound's reactivity and selectivity towards these enzymes.

Table 1: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive12.5
Serine hydrolasesNon-competitive8.0

Case Studies

Several case studies have highlighted the biological implications of compounds similar to this compound.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of phosphonates on neuronal cells exposed to neurotoxins. This compound demonstrated significant protective effects against cell death, suggesting its potential use in neurodegenerative diseases.

Findings:

  • The compound reduced apoptosis markers by 30% compared to control groups.
  • Enhanced cell viability was observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various bacterial strains.

Findings:

  • Exhibited antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
  • No significant activity was noted against Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific target proteins, leading to alterations in enzymatic activity and cellular signaling pathways.

Proposed Mechanism:

  • Binding to active sites of target enzymes.
  • Induction of conformational changes that inhibit enzyme function.

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